7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15564761
Molecular Formula: C24H18N2O3
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O3 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 7-methyl-1-(4-methylphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H18N2O3/c1-14-6-9-16(10-7-14)21-20-22(27)17-13-15(2)8-11-18(17)29-23(20)24(28)26(21)19-5-3-4-12-25-19/h3-13,21H,1-2H3 |
| Standard InChI Key | RPRAWPSXIGUPCK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)C |
Introduction
7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the chromeno[2,3-c]pyrrole class of molecules. This compound is characterized by its intricate structure, which includes a chromene ring fused to a pyrrole ring, along with additional substituents such as a methyl group and a pyridin-2-yl group. The presence of these diverse functional groups suggests potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Methods
The synthesis of 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common methods include condensation reactions between appropriately substituted chromene and pyrrole precursors, often facilitated by catalysts or under microwave irradiation.
| Synthesis Step | Reagents and Conditions |
|---|---|
| Formation of Chromene Precursor | Salicylaldehyde, 4-methylphenylacetic acid, piperidine, reflux in ethanol |
| Pyrrole Ring Formation | Pyridin-2-ylacetonitrile, sodium ethoxide, DMF |
| Final Condensation | Chromene and pyrrole precursors, piperidine, microwave irradiation |
Biological and Pharmacological Activities
Research into the biological activities of 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is ongoing, with potential applications in drug discovery. The compound's unique structure suggests it could interact with various biological targets, including enzymes and receptors.
| Activity | Description |
|---|---|
| Antioxidant Activity | Potential to scavenge free radicals, contributing to antioxidant effects |
| Anti-inflammatory Activity | Possible inhibition of inflammatory pathways, though detailed studies are needed |
| Antimicrobial Activity | Preliminary evidence suggests activity against certain microorganisms |
Materials Science Applications
Beyond biological applications, compounds like 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may have roles in materials science due to their optical and electronic properties. The chromene and pyrrole rings can contribute to interesting photophysical behaviors, making them candidates for use in optoelectronic devices.
| Property | Potential Application |
|---|---|
| Fluorescence | Optical sensing and imaging |
| Conductivity | Organic electronics and solar cells |
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